molecular formula C11H10N4O2S B4705853 5-(allylthio)-3-(4-nitrophenyl)-1H-1,2,4-triazole

5-(allylthio)-3-(4-nitrophenyl)-1H-1,2,4-triazole

Cat. No.: B4705853
M. Wt: 262.29 g/mol
InChI Key: MGAQPTRWZUJILW-UHFFFAOYSA-N
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Description

5-(allylthio)-3-(4-nitrophenyl)-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C11H10N4O2S and its molecular weight is 262.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 262.05244675 g/mol and the complexity rating of the compound is 302. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Toxicity and Biological Activity

Studies on the toxicity and biological activity of 1,2,4-triazoles indicate their relevance in drug development. Notably, these compounds, including 5-(allylthio)-3-(4-nitrophenyl)-1H-1,2,4-triazole derivatives, exhibit low toxicity and a range of biological activities. These properties are crucial in the synthesis of compounds for pharmacological applications. The toxicity and biological activity are influenced by the substituents on the 1,2,4-triazole nucleus and the nature of substituents at the C3 atom of the 1,2,4-triazole cycle (Shcherbak, Kaplaushenko, & Belenichev, 2014).

2. Antibacterial and Antifungal Activity

Research on 4-substituted-5-aryl-1,2,4-triazoles, including the 4-allyl-5-aryl-1,2,4-triazoles, has shown these compounds to have significant antibacterial and antifungal effects. This makes them potential candidates for the development of new antimicrobial agents (Colanceska-Ragenovic et al., 2001).

3. Anticonvulsant Activity

Certain 5-aryl-3-(alkylthio)-4H-1,2,4-triazoles demonstrate anticonvulsant properties, particularly against strychnine-induced convulsions. This suggests their potential as therapeutic agents in treating convulsive disorders (Kane et al., 1994).

4. Energetic Material Properties

The synthesis of salts of trinitromethyl-substituted triazoles, closely related to this compound, has revealed these compounds as a new class of highly dense energetic materials. Their properties, like high density, moderate to good thermal stability, and excellent detonation properties, make them potential candidates for use in explosives (Thottempudi & Shreeve, 2011).

5. Synthesis of 3(5)-Substituted 1,2,4-Triazol-5(3)-Amines

The one-pot synthesis of 3(5)-substituted 1,2,4-triazol-5(3)-amines, including compounds similar to this compound, has been achieved in aqueous media. These compounds have shown promising inhibitory activities against a variety of pathogenic bacteria and fungi, along withacceptable antioxidant properties. The study highlights the potential of these compounds in antimicrobial and antioxidant applications (Beyzaei et al., 2019).

6. Potential Anticancer Activity

Research on derivatives of 1,2,4-triazole, closely related to this compound, indicates potential anticancer activity. These compounds have been tested against various cancer cell lines, showing promising results in some cases. This suggests their potential application in cancer therapy (Shivarama Holla et al., 2003).

7. Synthesis and Antimicrobial Activity of Metal Complexes

The synthesis of metal ion complexes with 1,2,4-triazole derivatives has been explored. These complexes have demonstrated potential as antimicrobial agents, indicating the versatility of 1,2,4-triazole derivatives in forming biologically active complexes (Al-Alzawi et al., 2023).

Properties

IUPAC Name

5-(4-nitrophenyl)-3-prop-2-enylsulfanyl-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2S/c1-2-7-18-11-12-10(13-14-11)8-3-5-9(6-4-8)15(16)17/h2-6H,1,7H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAQPTRWZUJILW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NNC(=N1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(allylthio)-3-(4-nitrophenyl)-1H-1,2,4-triazole
Reactant of Route 2
5-(allylthio)-3-(4-nitrophenyl)-1H-1,2,4-triazole
Reactant of Route 3
5-(allylthio)-3-(4-nitrophenyl)-1H-1,2,4-triazole
Reactant of Route 4
5-(allylthio)-3-(4-nitrophenyl)-1H-1,2,4-triazole
Reactant of Route 5
5-(allylthio)-3-(4-nitrophenyl)-1H-1,2,4-triazole
Reactant of Route 6
5-(allylthio)-3-(4-nitrophenyl)-1H-1,2,4-triazole

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